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Compound of Interest

Compound Name: CDDO-2P-Im

Cat. No.: B2411796 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemopreventive agent 1-[2-Cyano-

3,12-dioxooleana-1,9(11)-dien-28-oyl]-4(-pyridin-2-yl)-1H-imidazole (CDDO-2P-Im) with its

structural analogs, including CDDO-Imidazolide (CDDO-Im), CDDO-Methyl Ester (CDDO-Me),

and CDDO-Ethyl Amide (CDDO-EA). The objective is to present a cross-study validation of

CDDO-2P-Im's efficacy, supported by experimental data, detailed methodologies, and visual

representations of its mechanisms of action.

Comparative Efficacy in Chemoprevention
Synthetic oleanane triterpenoids (SOTs) represent a promising class of compounds for cancer

chemoprevention due to their potent anti-inflammatory and anti-cancer properties.[1][2][3]

CDDO-2P-Im, a novel pyridyl analogue of CDDO-Im, has demonstrated enhanced

pharmacokinetic properties and significant chemopreventive activity.[4] This section compares

the in vitro and in vivo efficacy of CDDO-2P-Im with other key SOTs.

In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency

in inhibiting cancer cell growth. The following table summarizes the IC50 values for CDDO-2P-
Im and its analogs in various cancer cell lines.
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Compound Cell Line Cancer Type IC50 (µM) Reference

CDDO-2P-Im ARH-77
Human Plasma

Cell Leukemia
0.30 [2]

RPMI-8226
Human Multiple

Myeloma
0.21

CDDO-Im

Leukemia &

Breast Cancer

Lines

Leukemia &

Breast Cancer
~0.01-0.03

BCWM.1

Waldenström

Macroglobulinem

ia

-

SUM159
Triple-Negative

Breast Cancer
<0.2

MDA-MB-231
Triple-Negative

Breast Cancer
<0.2

CDDO-Me Cal-27
Oral Squamous

Cell Carcinoma
0.28

K562

Chronic

Myelogenous

Leukemia

2.15 (24h), 1.58

(48h)

Note: A direct comparison of IC50 values across different studies should be interpreted with

caution due to variations in experimental conditions.

In Vivo Chemoprevention of Lung Cancer
The A/J mouse model, in which lung tumors are induced by the carcinogen vinyl carbamate, is

a highly relevant preclinical model for evaluating chemopreventive agents against lung cancer.

The following table summarizes the in vivo efficacy of CDDO-2P-Im and its analogs in this

model.
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Treatme
nt
Group

Dose
Average
Tumor
Number

Percent
Reducti
on in
Tumor
Number

Average
Tumor
Size
(mm³)

Percent
Reducti
on in
Tumor
Size

Histopat
hologic
al
Severity

Referen
ce

Control - 15.8 - - -

70 high-

grade

lesions in

29 mice

CDDO-

2P-Im
- - - - - -

CDDO-

Im

50 mg/kg

diet

3.2 ±

0.15
-

0.37 ±

0.04
-

52%

high-

grade

tumors

CDDO-

Me

60 mg/kg

diet
7.4 ~53% - -

1 high-

grade

lesion in

24 mice

12.5

mg/kg

diet

2.2 ± 0.3 32%
0.09 ±

0.01
76%

Significa

ntly

reduced

50 mg/kg

diet
- - - -

Significa

ntly

reduced

CDDO-

EA

400

mg/kg

diet

7.8 ~51% - -

1 high-

grade

lesion in

24 mice

Data for CDDO-2P-Im in the vinyl carbamate-induced lung cancer model was not available in

the searched literature. However, its efficacy is suggested to be comparable or superior to

CDDO-Im due to improved bioavailability.
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Mechanisms of Action
The chemopreventive effects of CDDO-2P-Im and its analogs are mediated through multiple

signaling pathways, primarily the activation of the Nrf2 pathway and the induction of the

unfolded protein response (UPR).

Nrf2-Mediated Antioxidant Response
At low concentrations, these synthetic triterpenoids activate the Keap1-Nrf2 pathway, a critical

cellular defense mechanism against oxidative stress. This leads to the transcription of a suite of

cytoprotective genes, including those encoding for antioxidant and detoxification enzymes.
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Nrf2-Mediated Antioxidant Response Pathway

Unfolded Protein Response (UPR) and Apoptosis
At higher concentrations, CDDO-2P-Im has been shown to directly bind to GRP78/BiP, a key

regulator of the unfolded protein response (UPR). This interaction activates the UPR, leading to

ER stress and ultimately, apoptosis in cancer cells.
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Unfolded Protein Response and Apoptosis Pathway

Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to

facilitate reproducibility and cross-study comparisons.

Vinyl Carbamate-Induced Lung Tumorigenesis in A/J
Mice
This in vivo model is a standard for assessing the chemopreventive efficacy of compounds

against lung cancer.

Animal Model: Female A/J mice, which are highly susceptible to lung tumor induction, are

typically used.

Carcinogen Administration: Mice are administered vinyl carbamate, a potent lung

carcinogen, typically via intraperitoneal (i.p.) injection. A common dosing regimen is two

injections of 16 mg/kg vinyl carbamate, one week apart.

Chemopreventive Agent Administration: The test compounds (e.g., CDDO-2P-Im, CDDO-

Me, CDDO-EA) are incorporated into the diet and fed to the mice starting one week after the
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final carcinogen injection.

Study Duration: The study typically continues for 15 to 20 weeks, after which the mice are

euthanized.

Endpoint Analysis: The lungs are harvested, and the number and size of surface tumors are

counted. A portion of the lung tissue is fixed for histopathological analysis to assess tumor

severity and grade.
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In Vivo Lung Cancer Chemoprevention Workflow

Cell Viability Assay (CellTiter-Glo®)
This luminescent assay quantifies ATP, an indicator of metabolically active cells, to determine

cell viability.

Cell Seeding: Plate cells in an opaque-walled multi-well plate at a desired density and allow

them to adhere overnight.

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g.,

CDDO-2P-Im) and a vehicle control for a specified duration (e.g., 24 hours).

Reagent Addition: Add CellTiter-Glo® reagent directly to each well, equal to the volume of

the cell culture medium.

Incubation: Incubate the plate at room temperature for a short period (e.g., 10 minutes) to

stabilize the luminescent signal.

Luminescence Measurement: Read the luminescence using a luminometer. The signal is

proportional to the number of viable cells.

Apoptosis Assays
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Annexin V Staining: This flow cytometry-based assay detects the externalization of

phosphatidylserine (PS), an early marker of apoptosis.

Cell Treatment: Treat cells with the test compound to induce apoptosis.

Cell Harvesting: Collect both adherent and floating cells.

Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V

and a viability dye like Propidium Iodide (PI).

Incubation: Incubate the cells in the dark at room temperature.

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V positive/PI

negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late

apoptosis or necrosis.

PARP Cleavage Assay: This western blot-based assay detects the cleavage of Poly (ADP-

ribose) polymerase (PARP), a hallmark of caspase-dependent apoptosis.

Cell Treatment and Lysis: Treat cells with the test compound and then lyse the cells to

extract total protein.

Protein Quantification: Determine the protein concentration of the lysates.

SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a

membrane, and probe with an antibody specific for cleaved PARP. An antibody against full-

length PARP or a loading control (e.g., β-actin) should also be used.

Detection: Detect the protein bands using an appropriate secondary antibody and a

chemiluminescent substrate. The presence of the cleaved PARP fragment indicates

apoptosis.

iNOS and HO-1 Induction Assays
iNOS Inhibition Assay: This assay measures the inhibition of inducible nitric oxide synthase

(iNOS) activity, a key enzyme in the inflammatory response.

Cell Culture: Use a macrophage-like cell line such as RAW 264.7.
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Stimulation and Treatment: Stimulate the cells with an inflammatory agent like

lipopolysaccharide (LPS) in the presence or absence of the test compound.

Nitrite Measurement: After a suitable incubation period, collect the cell culture supernatant.

Measure the concentration of nitrite, a stable product of NO, using the Griess reagent. A

decrease in nitrite levels indicates inhibition of iNOS activity.

HO-1 Induction Assay: This assay measures the induction of Heme Oxygenase-1 (HO-1), a key

cytoprotective enzyme.

Cell Treatment: Treat cells with the test compound for a specified time.

Protein or RNA Extraction: Lyse the cells to extract either total protein for Western blot

analysis or total RNA for qRT-PCR analysis.

Analysis:

Western Blot: Probe the protein lysates with an antibody against HO-1 to detect an

increase in protein expression.

qRT-PCR: Quantify the relative mRNA expression of the HO-1 gene to assess

transcriptional induction.

Conclusion
The available data strongly support the chemopreventive potential of CDDO-2P-Im and its

analogs. CDDO-2P-Im, with its improved pharmacokinetic profile, stands out as a promising

candidate for further development. The comparative data presented in this guide, along with

the detailed experimental protocols, provide a valuable resource for researchers in the field of

cancer chemoprevention. Future head-to-head comparative studies of CDDO-2P-Im against

other leading synthetic triterpenoids in various preclinical models are warranted to fully

elucidate its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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